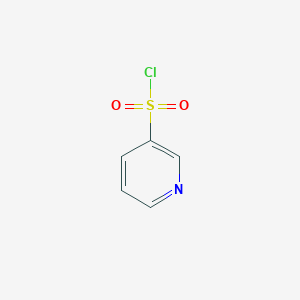
3-Methylcinnoline
概要
説明
3-Methylcinnoline is a chemical compound with the molecular formula C9H8N2 and a molecular weight of 144.17 . It is used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
Methylation of 4-hydroxy-3-methylcinnoline gives two products, by alkylation at N-1 and N-2 . Quaternisation of 3-methylcinnoline with methyl iodide gives the 1- and 2-methiodides .Molecular Structure Analysis
The molecular structure of 3-Methylcinnoline consists of 9 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
3-Methylcinnoline has a melting point of 47-48 ºC, a boiling point of 280 ºC, and a density of 1.141 .科学的研究の応用
Antibacterial and Antifungal Properties Research focusing on novel quinolines-amino esters, a category to which 3-Methylcinnoline belongs, has demonstrated promising antibacterial and antifungal properties. Certain derivatives have shown strong antibacterial activity against specific strains like Bacillus subtilis and Staphylococcus aureus, as well as notable antifungal activity against Candida Albicans. This positions these derivatives as potential candidates for new antibacterial and antifungal agents (Moussaoui et al., 2021).
Bioactive Compound Analysis and Drug Resemblance 3-Methyl Quinoline has been identified as a bioactive compound through GCMS analysis and has demonstrated drug resemblance, adhering to Lipinski's rule of five. Its high bioavailability score suggests its potential for further studies in drug discovery, particularly in improving the success rates of new drug entities by studying their ADME (absorption, distribution, metabolism, and excretion) and toxicological aspects (Lenin et al., 2022).
Synthetic Transformations and Functionalization Studies on quinoxaline derivatives, including 3-Methylcinnoline, have shed light on their potential as efficient fluorophores, widely used in biochemistry and medicine. These derivatives are being explored for their promise as antioxidants, radioprotectors, and their capability for functionalization via free-radical pathways, highlighting their significance in creating sensitive and selective compounds for various biological systems (Aleksanyan & Hambardzumyan, 2013).
Asymmetric Hydrogenation Catalysts 3-Methylcinnoline and its derivatives are also instrumental in asymmetric hydrogenation, a critical process in the production of chiral pharmaceutical ingredients. The catalysts derived from these compounds have shown excellent enantioselectivities and high catalytic activities, proving their worth in the efficient preparation of chiral pharmaceutical ingredients, an essential component in the pharmaceutical industry (Imamoto et al., 2012).
作用機序
Safety and Hazards
When handling 3-Methylcinnoline, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
3-Methylcinnoline has been used in the development of a new class of selective CBP/EP300-bromodomain (BRD) inhibitors . These inhibitors have shown promise in reducing the pro-inflammatory response by decreasing the secretion of IL-1β, MCP-1, IL-1α, and IL-6 from TNF-α-stimulated animals and inhibiting the migration of innate immune cells towards the draining lymph node . This suggests that 3-Methylcinnoline and its derivatives could have potential applications in the treatment of inflammatory and autoimmune disorders .
特性
IUPAC Name |
3-methylcinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-6-8-4-2-3-5-9(8)11-10-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYRROMZZGLFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341755 | |
| Record name | 3-Methylcinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcinnoline | |
CAS RN |
17372-78-0 | |
| Record name | 3-Methylcinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



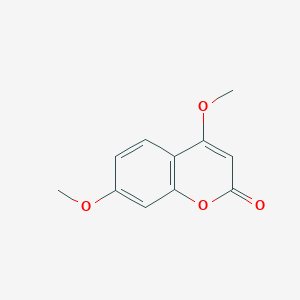
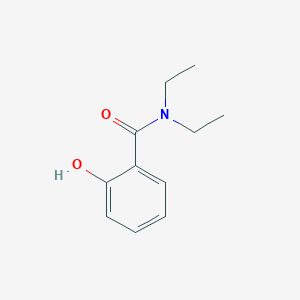
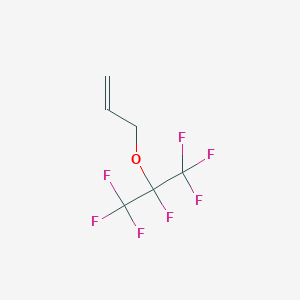

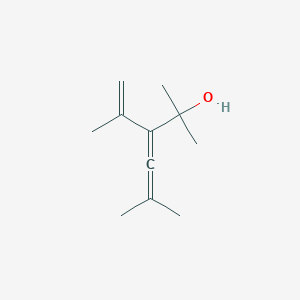
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)

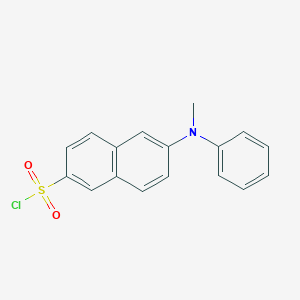
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)
